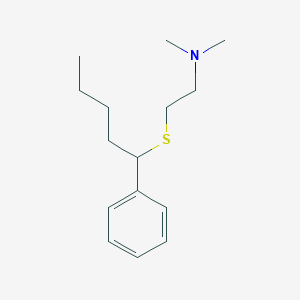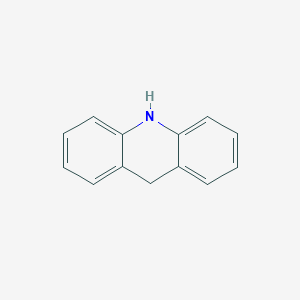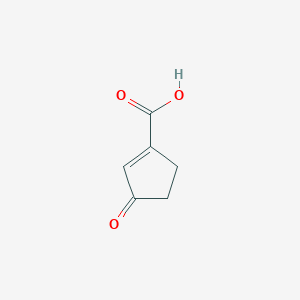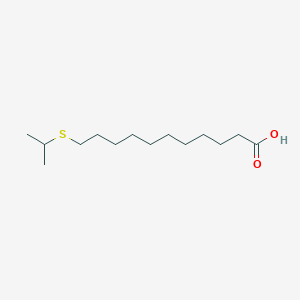
Undecanoic acid, 11-isopropylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoic acid, 11-isopropylthio- is a chemical compound that has been extensively studied in recent years due to its potential applications in the field of scientific research. It is a derivative of undecanoic acid and isopropylthiol, and is also known as 11-ITUA. This compound has shown promising results in various studies, and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of undecanoic acid, 11-isopropylthio- is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with various surfaces and molecules. This interaction can lead to changes in the properties of the surface or molecule, which can have various effects.
Efectos Bioquímicos Y Fisiológicos
Undecanoic acid, 11-isopropylthio- has been found to have several biochemical and physiological effects. For example, it has been shown to have antimicrobial properties, which make it useful in the treatment of various infections. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues. Additionally, it has been shown to have antioxidant properties, which can help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Undecanoic acid, 11-isopropylthio- has several advantages for lab experiments. For example, it is relatively easy to synthesize and purify, which makes it readily available for research. Additionally, it has several properties that make it useful in various research areas, such as its surfactant properties and antimicrobial activity. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control its interactions with various surfaces and molecules, which can lead to unpredictable results.
Direcciones Futuras
There are several future directions for research on undecanoic acid, 11-isopropylthio-. For example, further studies are needed to fully understand its mechanism of action and how it interacts with various surfaces and molecules. Additionally, more research is needed to explore its potential applications in various fields, such as medicine and materials science. Finally, further studies are needed to optimize its synthesis and purification methods, which can help make it more readily available for research.
Conclusion:
Undecanoic acid, 11-isopropylthio- is a chemical compound that has shown promising results in various studies, and has several potential applications in the field of scientific research. It has several biochemical and physiological effects, and has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. While there are some limitations to its use in lab experiments, it has several advantages that make it useful for research. Further studies are needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis and purification methods.
Métodos De Síntesis
Undecanoic acid, 11-isopropylthio- can be synthesized through the reaction between undecanoic acid and isopropylthiol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Undecanoic acid, 11-isopropylthio- has been extensively studied in recent years due to its potential applications in the field of scientific research. It has been found to have several properties that make it useful in various research areas. For example, it has been used as a surfactant in the preparation of nanoparticles, as a corrosion inhibitor in the oil and gas industry, and as a precursor for the synthesis of various compounds.
Propiedades
Número CAS |
102613-00-3 |
|---|---|
Nombre del producto |
Undecanoic acid, 11-isopropylthio- |
Fórmula molecular |
C14H28O2S |
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
11-propan-2-ylsulfanylundecanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-13(2)17-12-10-8-6-4-3-5-7-9-11-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
Clave InChI |
PKEPWUXLPFTMSN-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCCCCCC(=O)O |
SMILES canónico |
CC(C)SCCCCCCCCCCC(=O)O |
Otros números CAS |
102613-00-3 |
Sinónimos |
11-propan-2-ylsulfanylundecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



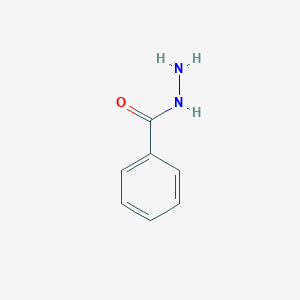
![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
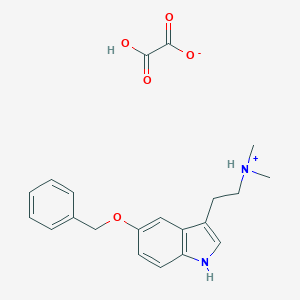
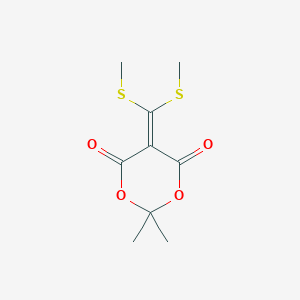
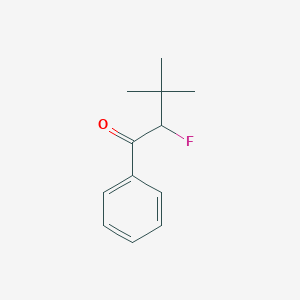
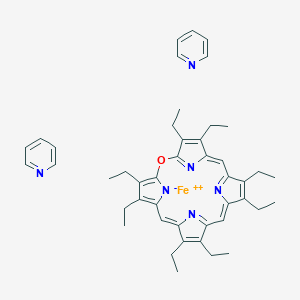
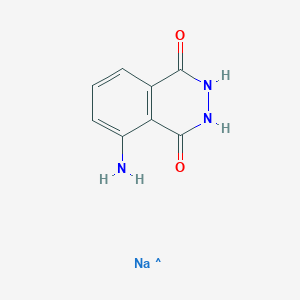
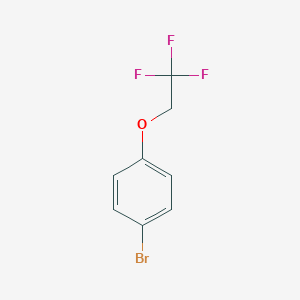
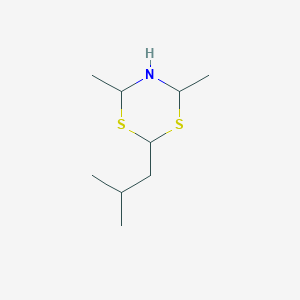
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
